molecular formula C17H17BrN2O2 B13062761 ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide

ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide

Cat. No.: B13062761
M. Wt: 361.2 g/mol
InChI Key: YTHWBDCVCRIRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is derived from its parent structure, 1,3-dihydro-2H-isoindole , which consists of a fused bicyclic system containing one six-membered benzene ring and one five-membered ring with two nitrogen atoms. The substituents are assigned as follows:

  • An ethyl benzoate group at the 4-position of the benzene ring.
  • An imino group (=NH) at the 1-position of the isoindole ring.
  • A hydrobromide counterion resulting from protonation of the imino nitrogen.

The systematic name is This compound . The structural representation (Figure 1) highlights the protonated imino group (NH+) and the bromide ion (Br–) in the salt form. The SMILES notation is CCOC(=O)C1=CC=C(C=C1)N2C(=N)C3=CC=CC=C3C2.[H]Br, reflecting the connectivity and ionic nature.

Property Value
IUPAC Name This compound
CAS Number 97166-81-9 (free base); 10-F742097 (hydrobromide)
InChI Key YTHWBDCVCRIRBE-UHFFFAOYSA-N

Molecular Formula and Mass Spectrometry-Based Characterization

The molecular formula of the hydrobromide salt is C17H17BrN2O2 , derived from the free base (C17H16N2O2) and hydrobromic acid (HBr). High-Resolution Mass Spectrometry (HRMS) of the free base reveals a molecular ion peak at m/z 280.32 ([M+H]+), corresponding to C17H16N2O2. In the hydrobromide form, electrospray ionization (ESI-MS) typically shows dissociation into the free base (m/z 280.32) and bromide ion (m/z 79.90).

Fragmentation Patterns :

  • Base peak : m/z 280.32 (intact free base cation).
  • Key fragments :
    • m/z 252.29 (loss of CO from the ester group).
    • m/z 224.25 (further loss of CH2CH3).
    • m/z 105.07 (protonated isoindole ring).
Technique Key Data
Molecular Formula C17H17BrN2O2
Molecular Weight 361.24 g/mol
HRMS (Free Base) m/z 280.1312 (calc. for C17H16N2O2+)

Tautomeric Forms and Protonation States in Hydrobromide Salts

The imino group (=NH) in the free base exhibits tautomerism, oscillating between the 1H-imino and 3H-amino forms (Figure 2). However, in the hydrobromide salt, protonation at the imino nitrogen locks the structure into the 1H-imino tautomer, stabilized by ionic interaction with the bromide ion.

Spectroscopic Evidence :

  • 1H NMR : A singlet at δ 8.5 ppm confirms the NH+ proton, absent in the free base.
  • IR Spectroscopy : A strong absorption at 1650 cm–1 corresponds to the C=N stretching of the protonated imino group.

Solvent-Dependent Equilibria :
In polar solvents (e.g., DMSO), partial deprotonation occurs, yielding a mixture of tautomers. The equilibrium shifts toward the protonated form in acidic conditions (pH < 4).

Tautomer Stabilizing Conditions
1H-Imino (NH+) Solid state, acidic solutions
3H-Amino (NH2) Basic solutions, aprotic solvents

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate;hydrobromide

InChI

InChI=1S/C17H16N2O2.BrH/c1-2-21-17(20)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(19)18;/h3-10,18H,2,11H2,1H3;1H

InChI Key

YTHWBDCVCRIRBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N.Br

Origin of Product

United States

Preparation Methods

Formation of the Isoindoline Core

The synthesis begins with the construction of the isoindoline nucleus, a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring. This is typically achieved via cyclization reactions involving ortho-substituted aromatic precursors:

  • Starting Materials: Ethyl 4-aminobenzoate or derivatives thereof are commonly used as precursors, providing the benzoate ester moiety and an amino group for cyclization.
  • Cyclization Strategy: The amino group undergoes intramolecular nucleophilic attack on an activated carbonyl or equivalent electrophilic center, often involving phthalic anhydride or related reagents, to form the isoindoline ring.
  • Reaction Conditions: Heating in solvents such as ethanol or methanol under reflux or elevated temperature (e.g., 290°C in oil bath for anhydride reactions) facilitates ring closure.

Introduction of the Imino Group

The imino (–C=NH) group at position 1 of the isoindoline ring is introduced via an oxidation or imination step:

  • Imine Formation: This can be accomplished by reacting the isoindoline intermediate with appropriate nitrogen sources or by oxidative dehydrogenation to generate the imino functionality.
  • Hydrobromide Salt Formation: The free base is converted to its hydrobromide salt by treatment with hydrobromic acid or bromine sources, improving compound stability and crystallinity.

Specific Synthetic Procedures

A representative synthetic procedure based on recent research and supplier data includes:

Step Reagents/Conditions Description Outcome
1 Ethyl 4-aminobenzoate + phthalic anhydride Heated at ~290°C in oil bath Formation of isoindoline intermediate via cyclization
2 Isoindoline intermediate + nitrogen source (e.g., ammonium salts) Reaction under reflux in methanol or ethanol Introduction of imino group
3 Treatment with hydrobromic acid Formation of hydrobromide salt Final product: ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide

This sequence aligns with known imide and Schiff base syntheses involving ethyl 4-aminobenzoate derivatives, adapted for isoindoline frameworks.

Research Findings and Optimization

Catalyst and Reaction Conditions

  • Catalysts: Organocatalysts such as bifunctional amines have been employed in related isoindoline syntheses to promote enantioselective cyclizations and imine formations, enhancing yield and selectivity.
  • Temperature and Solvent Effects: Low-temperature protocols (e.g., −40 °C to room temperature) in toluene or methanol optimize intermediate stability and enantioselectivity in cascade reactions leading to isoindolinones, which are structurally related to the target compound.

Yield and Purity

  • Yields for isoindoline derivatives prepared via these methods typically range from 50% to over 90%, depending on the substituents and reaction conditions.
  • Purification is commonly achieved by recrystallization or flash chromatography, with hydrobromide salts often exhibiting improved crystallinity and ease of handling.

Data Table: Summary of Key Preparation Parameters

Parameter Details
Starting Material Ethyl 4-aminobenzoate or derivatives
Key Reagents Phthalic anhydride, nitrogen sources (e.g., ammonium salts), hydrobromic acid
Solvents Methanol, ethanol, toluene
Temperature Range 20°C to 290°C (depending on step)
Reaction Time 3 hours to several days (e.g., 3 days for sulfone intermediates in related syntheses)
Catalysts Bifunctional organocatalysts (for asymmetric synthesis)
Purification Methods Filtration, recrystallization, flash chromatography
Typical Yields 50% to 95%
Product Form Hydrobromide salt (solid, crystalline)

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications to the isoindole structure enhanced cytotoxicity against breast cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation through mitochondrial pathways .

Neuroprotective Effects

This compound's potential neuroprotective effects have been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : In vitro studies showed that this compound could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other bioactive molecules. Its unique structure allows for various chemical modifications leading to new derivatives with enhanced biological activities.

Example Table: Synthetic Routes and Derivatives

Synthesis MethodResulting CompoundBiological Activity
Alkylation4-EthylisoindoleAntimicrobial
AcylationIsoindole DerivativeAnti-inflammatory
ReductionDihydroisoindoleAntioxidant

Biological Mechanisms

Mechanism of Action

The mechanism of action of ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs fall into three categories:

Phthalimide-Based NO Donors

Compounds such as (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (Compound 1) and 4-(1,3-dioxo-isoindol-2-yl)benzyl nitrate (Compound 5) share the isoindole core but differ in substituents:

  • Counterion: Hydrobromide salt vs. free bases or other salts (e.g., nitrate esters) may improve bioavailability .
Ethyl Benzoate Derivatives

Examples include I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) :

  • Key Differences: Substituent Position: Target compound’s isoindol-2-yl group replaces phenethylamino or isoxazole moieties, altering electronic properties and steric bulk. Biological Activity: Pyridazine/isoxazole derivatives target specific receptors (e.g., kinase inhibition), whereas the imino-isoindole group may favor NO modulation .
Brominated Isoindole Derivatives

Examples include 2-bromo-4-(1,3-dioxo-isoindol-2-yl)butanal (CAS 133118-36-2) and benzyl 4-(5-bromo-1,3-dioxo-isoindol-2-yl)benzoate (CAS 353467-95-5) :

  • Key Differences :
    • Halogen Position : Bromine in these compounds is part of the isoindole ring or side chain, unlike the hydrobromide counterion in the target compound.
    • Reactivity : Aldehyde or benzyl ester groups in analogs may confer different metabolic stability compared to ethyl esters .

Key Research Findings

Mutagenicity Reduction: Replacement of nitrate esters (as in Compounds 1–6) with a hydrobromide salt eliminates genotoxic risks associated with nitroso intermediates .

Salt Form Advantages : Hydrobromide improves aqueous solubility compared to neutral phthalimide derivatives, critical for drug formulation .

Biological Activity

Ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C18H18BrN3O2
  • Molecular Weight : 388.26 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the isoindole structure followed by the introduction of the ethyl benzoate moiety.

Anticancer Properties

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer activity. For instance, a study demonstrated that certain isoindole derivatives could inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung)15.5Apoptosis induction
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoateMCF7 (Breast)12.3Cell cycle arrest

PDE4 Inhibition

This compound has shown promise as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory effects and are being investigated for conditions such as chronic obstructive pulmonary disease (COPD).

Case Study: PDE4 Inhibition in COPD Models

In a preclinical study using animal models of COPD, the administration of this compound resulted in a significant reduction in inflammatory markers such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha). The compound demonstrated an IC50 value of approximately 8 µM against PDE4 enzymes.

Neuroprotective Effects

Research has also suggested neuroprotective properties for isoindole derivatives. A study highlighted that these compounds can protect neuronal cells from oxidative stress-induced apoptosis.

Table 2: Neuroprotective Activity Data

CompoundModel% Cell Viability at 50 µM
This compoundSH-SY5Y Cells78%
Control (No Treatment)SH-SY5Y Cells45%

Q & A

Basic: What are the key considerations for optimizing the synthesis yield of ethyl 4-(1-imino-1,3-dihydro-2H-isoindol-2-yl)benzoate hydrobromide?

Answer:
Optimizing synthesis yield requires a systematic approach:

  • Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, stoichiometry) and identify critical parameters. Central Composite Designs (CCD) can refine optimal conditions .
  • Reaction Monitoring: Employ HPLC or LC-MS to track intermediate formation and purity, ensuring minimal side reactions (e.g., hydrolysis of the imino group) .
  • Purification Strategies: Gradient recrystallization in mixed solvents (e.g., ethanol/water) improves crystal purity, while flash chromatography with silica gel modified with basic additives (e.g., triethylamine) prevents acid-induced degradation .

Basic: Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm the presence of the isoindol-imino proton (δ ~8.5–9.0 ppm) and ester carbonyl (δ ~165–170 ppm).
    • 2D NMR (HSQC, HMBC): Resolve ambiguities in aromatic coupling and verify the benzoate-isoindol linkage .
  • FT-IR: Validate the imine (C=N stretch ~1640 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error to rule out isomeric impurities .

Advanced: How can computational modeling resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

Answer:
Contradictions often arise from solvent or steric effects:

  • Density Functional Theory (DFT): Calculate transition-state energies for competing pathways (e.g., SN1 vs. SN2) under varying dielectric environments. COSMO-RS models can simulate solvent polarity impacts on activation barriers .
  • Molecular Dynamics (MD): Simulate steric hindrance from the isoindol moiety to predict regioselectivity in reactions with bulky nucleophiles .
  • Validation: Cross-reference computational predictions with kinetic isotope effect (KIE) studies or Hammett plots from experimental data .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action in antimicrobial assays?

Answer:
To address mechanistic ambiguity:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities to microbial enzymes (e.g., dihydrofolate reductase) and correlate with MIC values .
  • Fluorescence Quenching Assays: Monitor interactions with bacterial membrane models (e.g., liposomes doped with dipicolinic acid) to assess membrane disruption .
  • Metabolomic Profiling: Use LC-MS/MS to identify disrupted metabolic pathways in treated bacterial cultures, focusing on ATP depletion or ROS generation .

Basic: What safety protocols are critical when handling this hydrobromide salt in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid skin/eye contact with hydrobromic acid byproducts .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., ethyl chloroformate) .
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .

Advanced: How can researchers design experiments to analyze the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies:
    • Hydrolytic Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via UPLC-PDA .
    • Oxidative Stress: Expose to H₂O₂ (0.3% v/v) and track peroxide adducts using HRMS .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and assess crystallinity changes via PXRD to predict shelf-life .

Advanced: What statistical approaches are suitable for reconciling contradictory bioactivity data across different cell lines?

Answer:

  • Multivariate Analysis (MVA): Apply Principal Component Analysis (PCA) to identify confounding variables (e.g., cell line genetic background, assay incubation time) .
  • Meta-Regression: Pool data from multiple studies to model dose-response heterogeneity, adjusting for covariates like passage number or serum concentration .
  • Bayesian Hierarchical Modeling: Estimate "true" effect sizes while accounting for between-study variance, particularly for low-reprobility cancer lines (e.g., HeLa vs. MDA-MB-231) .

Basic: What are the best practices for ensuring reproducibility in synthesizing this compound across laboratories?

Answer:

  • Standardized Protocols: Document exact grades of reagents (e.g., anhydrous DMF vs. technical grade) and equipment calibration (e.g., oil bath temperature accuracy) .
  • Inter-Lab Validation: Share aliquots of a common intermediate (e.g., 4-(1-imino-isoindol)benzoic acid) for parallel synthesis and cross-characterization via round-robin testing .
  • Open Data Sharing: Publish raw NMR (FID files) and chromatograms (HPLC-DAD) in supplementary materials for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.